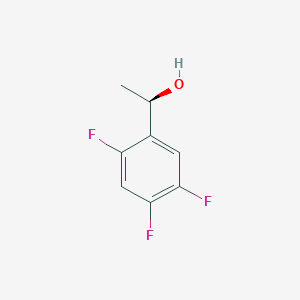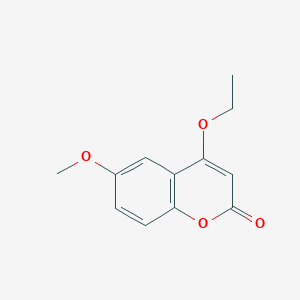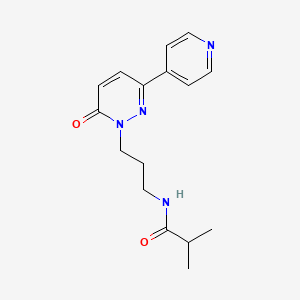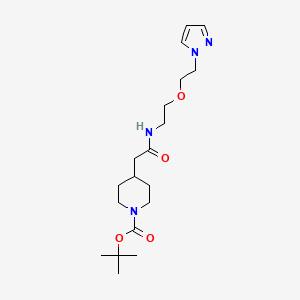
(1R)-1-(2,4,5-Trifluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R)-1-(2,4,5-Trifluorophenyl)ethanol” is a chemical compound that is used in various applications. It is also referred to as "2-(2,4,5-Trifluorophenyl)ethanol" .
Synthesis Analysis
The synthesis of “this compound” involves multiple steps. One approach is the biocatalytic retrosynthesis, which starts from the same aldehyde precursor and involves at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It involves a trifluorophenyl group attached to an ethanol group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. These include reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación
Enzymatic Process Development for Chiral Synthesis
(1R)-1-(2,4,5-Trifluorophenyl)ethanol is a key intermediate in pharmaceutical synthesis. For example, enzymatic processes have been developed for the preparation of chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, vital for Ticagrelor synthesis, using ketoreductase for high enantioselectivity and yield, highlighting the green and efficient nature of such biocatalytic methods (Guo et al., 2017). Similarly, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol serves as an important intermediate for chemokine CCR5 antagonists, with recombinant E. coli cells used for its asymmetric reduction, demonstrating the scalability and efficiency of biocatalytic synthesis (Chen et al., 2019).
Biocatalysis for Chiral Alcohol Production
Biocatalytic methods have also been employed for the efficient production of chiral alcohols. For instance, a catalyst from Burkholderia cenocepacia showed potential for the anti-Prelog’s bioreduction of acetophenone derivatives, including those related to this compound, indicating its application in creating valuable chiral building blocks for pharmaceuticals (Yu et al., 2018). Leifsonia xyli has been identified for its unique ability to reduce specific acetophenones to their corresponding chiral alcohols with high enantiomeric excess, showcasing the utility of microbial strains in synthesizing complex chiral intermediates (Wang et al., 2011).
Catalytic and Kinetic Resolutions
Kinetic resolution techniques have been explored for the enantioselective synthesis of secondary alcohols, including those structurally similar to this compound, using chiral DMAP derivatives and other catalysts to achieve high levels of selectivity and efficiency in the production of desired enantiomers (Larionov et al., 2012). Furthermore, nonenzymatic kinetic resolutions have been conducted to explore the effects of different catalysts on the selectivity and efficiency of producing enantiomerically pure alcohols, highlighting the versatility of synthetic methodologies in chiral chemistry (Xu et al., 2009).
Direcciones Futuras
The future directions for “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” could involve further exploration of its synthesis methods and potential applications. The integration of biocatalytic steps in retrosynthetic analysis offers multiple advantages, such as reduction of the environmental footprint of the process, viability of milder and safer reaction conditions, and accessibility of transformations that are challenging with traditional chemical synthesis .
Propiedades
IUPAC Name |
(1R)-1-(2,4,5-trifluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHPWCWRLZXAM-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2725264.png)


![6-Cyano-N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2725269.png)



![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2725273.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)
![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)
